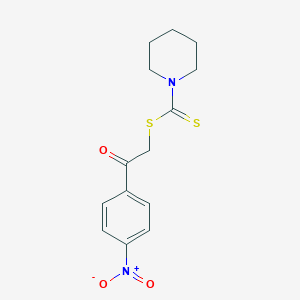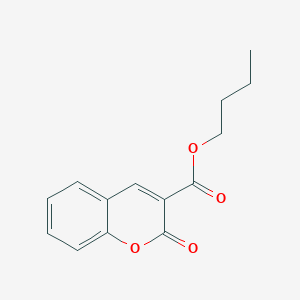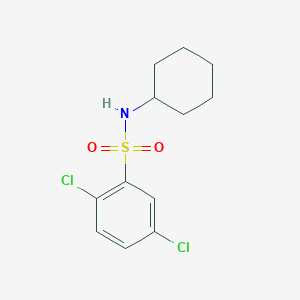
2,5-dichloro-N-cyclohexylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-cyclohexylbenzenesulfonamide, also known as DCB, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DCB is a sulfonamide derivative that is primarily used as a carbonic anhydrase inhibitor and has been extensively studied for its role in various biochemical and physiological processes.
Mécanisme D'action
2,5-dichloro-N-cyclohexylbenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase enzymes, binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate ions, which can have various physiological effects depending on the specific tissue or organ being affected.
Effets Biochimiques Et Physiologiques
2,5-dichloro-N-cyclohexylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure in the eye, and the suppression of seizures in animal models. 2,5-dichloro-N-cyclohexylbenzenesulfonamide has also been studied for its potential role in cancer treatment, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-cyclohexylbenzenesulfonamide has several advantages for use in lab experiments, including its ability to inhibit carbonic anhydrase enzymes and its potential applications in the treatment of various diseases. However, 2,5-dichloro-N-cyclohexylbenzenesulfonamide also has limitations, such as its potential toxicity and the need for careful handling and disposal due to its hazardous properties.
Orientations Futures
There are several future directions for research on 2,5-dichloro-N-cyclohexylbenzenesulfonamide, including the development of new synthesis methods for 2,5-dichloro-N-cyclohexylbenzenesulfonamide and its derivatives, the exploration of its potential applications in the treatment of various diseases, and the investigation of its mechanisms of action and physiological effects in different tissues and organs. Additionally, the development of new drug delivery systems and formulations for 2,5-dichloro-N-cyclohexylbenzenesulfonamide could improve its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
2,5-dichloro-N-cyclohexylbenzenesulfonamide can be synthesized through a variety of methods, including the reaction of cyclohexylamine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or chromatography techniques to obtain a pure form of 2,5-dichloro-N-cyclohexylbenzenesulfonamide.
Applications De Recherche Scientifique
2,5-dichloro-N-cyclohexylbenzenesulfonamide has been used extensively in scientific research due to its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various biological processes such as acid-base balance, respiration, and ion transport. 2,5-dichloro-N-cyclohexylbenzenesulfonamide has been studied for its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Propriétés
Numéro CAS |
88522-14-9 |
|---|---|
Nom du produit |
2,5-dichloro-N-cyclohexylbenzenesulfonamide |
Formule moléculaire |
C12H15Cl2NO2S |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
Clé InChI |
YHZGWKIBDJJAQG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
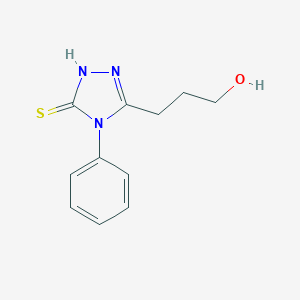
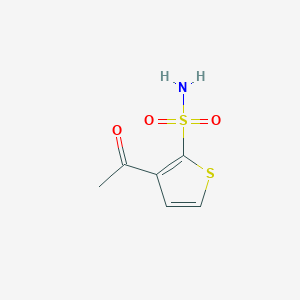

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)

![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
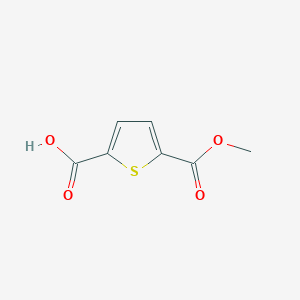
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
